N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine
Brand Name: Vulcanchem
CAS No.: 1797132-48-9
VCID: VC0113421
InChI: InChI=1S/C38H49NO4Si/c1-29(12-13-30-14-20-34(40)21-15-30)39(26-31-16-24-36(25-17-31)42-28-32-10-8-7-9-11-32)27-37(33-18-22-35(41)23-19-33)43-44(5,6)38(2,3)4/h7-11,14-25,29,37,40-41H,12-13,26-28H2,1-6H3
SMILES: CC(CCC1=CC=C(C=C1)O)N(CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC(C4=CC=C(C=C4)O)O[Si](C)(C)C(C)(C)C
Molecular Formula: C38H49NO4Si
Molecular Weight: 611.898

N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine

CAS No.: 1797132-48-9

Cat. No.: VC0113421

Molecular Formula: C38H49NO4Si

Molecular Weight: 611.898

* For research use only. Not for human or veterinary use.

N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine - 1797132-48-9

Specification

CAS No. 1797132-48-9
Molecular Formula C38H49NO4Si
Molecular Weight 611.898
IUPAC Name 4-[3-[[2-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)ethyl]-[(4-phenylmethoxyphenyl)methyl]amino]butyl]phenol
Standard InChI InChI=1S/C38H49NO4Si/c1-29(12-13-30-14-20-34(40)21-15-30)39(26-31-16-24-36(25-17-31)42-28-32-10-8-7-9-11-32)27-37(33-18-22-35(41)23-19-33)43-44(5,6)38(2,3)4/h7-11,14-25,29,37,40-41H,12-13,26-28H2,1-6H3
Standard InChI Key XGMOSUNKDJMMOP-UHFFFAOYSA-N
SMILES CC(CCC1=CC=C(C=C1)O)N(CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC(C4=CC=C(C=C4)O)O[Si](C)(C)C(C)(C)C

Introduction

Chemical Structure and Properties

N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine is a complex organic molecule with the CAS number 1797132-48-9. The compound has a molecular formula of C38H49NO4Si and a molecular weight of 611.898 g/mol. Its formal IUPAC name is 4-[3-[[2-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)ethyl]-[(4-phenylmethoxyphenyl)methyl]amino]butyl]phenol. This lengthy and complex name reflects the compound's sophisticated molecular structure, which includes multiple functional groups such as phenol moieties, a silyl ether group, and an amino group that contribute to its chemical behavior.

The compound's chemical structure can be represented by its SMILES notation: CC(CCC1=CC=C(C=C1)O)N(CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC(C4=CC=C(C=C4)O)OSi(C)C(C)(C)C. Additionally, it has a Standard InChIKey of XGMOSUNKDJMMOP-UHFFFAOYSA-N, which serves as a unique identifier in chemical databases. The compound contains several key structural elements that are characteristic of ractopamine derivatives, modified with protecting groups including the benzyloxy and tert-butyldimethylsilyl moieties.

Chemical Identification Data

The table below summarizes the key chemical identification parameters for N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine:

ParameterValue
CAS Number1797132-48-9
Molecular FormulaC38H49NO4Si
Molecular Weight611.898 g/mol
IUPAC Name4-[3-[[2-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)ethyl]-[(4-phenylmethoxyphenyl)methyl]amino]butyl]phenol
Standard InChIKeyXGMOSUNKDJMMOP-UHFFFAOYSA-N
PubChem Compound ID131667618

Relationship to Ractopamine

N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine is a derivative of ractopamine, which is known to function as a beta-adrenoceptor agonist. Ractopamine binds to muscle cell membrane receptors, resulting in increased protein synthesis and increased muscle fibers . The parent compound ractopamine has applications in animal husbandry, but this particular derivative has been modified with protective groups that alter its properties and potential applications.

The compound contains the ractopamine core structure but has been modified with two key protecting groups: the benzyloxy group at the 4-position of one benzyl moiety and a tert-butyldimethylsilyl (TBDMS) group protecting a hydroxyl function. These modifications likely affect the compound's pharmacological properties, stability, and reactivity, making it useful in specific synthetic pathways rather than as an active pharmaceutical ingredient itself.

Comparison with Related Compounds

N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine shares structural similarities with N-(4-Hydroxy)benzyl O-tert-Butyldimethylsilyl Ractopamine (CAS: 1797883-87-4), which is identified as Rociletinib Impurity 3 . The primary difference between these two compounds lies in the benzyloxy group present in Impurity 4 versus the hydroxyl group in Impurity 3.

Key Differences Between Rociletinib Impurities

FeatureN-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine (Impurity 4)N-(4-Hydroxy)benzyl O-tert-Butyldimethylsilyl Ractopamine (Impurity 3)
CAS Number1797132-48-91797883-87-4
Molecular FormulaC38H49NO4SiC31H43NO4Si
Molecular Weight611.898 g/mol521.76 g/mol
Key Functional GroupBenzyloxy group on one phenyl ringHydroxyl group on one phenyl ring

This comparison reveals that Impurity 4 has a higher molecular weight due to the additional benzyloxy group, which replaces the hydroxyl group found in Impurity 3. This structural difference would affect properties such as lipophilicity, solubility, and potentially the compound's behavior during chromatographic separation.

Applications in Pharmaceutical Research

N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine primarily finds application in pharmaceutical chemistry research, particularly in relation to cancer drug development. As Rociletinib Impurity 4, it serves several important functions in pharmaceutical research:

  • Reference standard for quality control in Rociletinib production

  • Tool for analytical method development in pharmaceutical analysis

  • Potential intermediate in alternative synthetic routes for related compounds

  • Model compound for studying protection/deprotection strategies in complex molecule synthesis

The presence of both benzyloxy and silyl protecting groups makes this compound interesting from a synthetic organic chemistry perspective, as it demonstrates a strategy for selective protection of different hydroxyl groups in a complex molecule. This can provide valuable insights for researchers developing synthetic routes for related pharmaceuticals.

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